2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone

Catalog No.
S12450665
CAS No.
M.F
C13H15NO
M. Wt
201.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone

Product Name

2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone

IUPAC Name

2-methyl-1-(1-methylindol-3-yl)propan-1-one

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C13H15NO/c1-9(2)13(15)11-8-14(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3

InChI Key

NEFVXRCGPRMBGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CN(C2=CC=CC=C21)C

2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone is a synthetic organic compound characterized by its unique structure, which includes a propanone moiety attached to a 1-methyl-1H-indole ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of the indole structure is significant, as indoles are known for their diverse biological properties, including anticancer and antimicrobial activities.

Typical of ketones and indoles:

  • Oxidation: 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone can be oxidized to yield corresponding indole-3-carboxylic acids using agents such as potassium permanganate or chromium trioxide .
  • Reduction: Reduction reactions can convert the ketone group into an alcohol, typically using lithium aluminum hydride or sodium borohydride as reducing agents .
  • Substitution: The electron-rich indole ring allows for electrophilic substitution reactions, where halogens or nitro groups can be introduced under appropriate conditions .

Research indicates that derivatives of 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone exhibit significant biological activity. For example, some derivatives have shown antiproliferative effects against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells . The mechanism of action often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Several methods exist for synthesizing 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone:

  • Palladium-Catalyzed Intramolecular Oxidative Coupling: This method utilizes commercially available anilines functionalized with electron-withdrawing and -donating groups. Microwave irradiation optimizes the reaction conditions, yielding high regioselectivity and excellent yields .
  • Fischer Indole Synthesis: This classical method involves reacting phenylhydrazine with ketones or aldehydes under acidic conditions to construct the indole ring. The specific reaction conditions can be adjusted to favor the formation of the desired compound .
  • Direct Reaction with 2-Bromo-2-methylpropane: The reaction of 1-methylindole with 2-bromo-2-methylpropane in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide at elevated temperatures is another effective synthesis route .

The compound has several applications across various fields:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent and for other therapeutic applications due to its biological activity against cancer cell lines .
  • Chemical Research: Used as a building block in synthesizing more complex indole derivatives, which can serve various purposes in pharmaceuticals and agrochemicals .

Studies on the interaction of 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone with biological targets reveal its potential to modulate key cellular pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 1 (CDK1), which plays a crucial role in cell cycle regulation, thereby offering a novel approach for cancer treatment . Additionally, its binding interactions with various receptors suggest versatility as a pharmacophore.

Several compounds share structural similarities with 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone:

Compound NameStructureUnique Features
1-methyl-1H-indole-3-carbaldehydeStructureContains an aldehyde group instead of a ketone; potential use in synthetic pathways.
1-methyl-1H-indole-2-carboxylic acidStructureFeatures a carboxylic acid group; known for different biological activities.
1-methyl-1H-indole-3-acetic acidStructureAn acetic acid derivative; exhibits distinct biochemical properties.

Uniqueness

The uniqueness of 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone lies in its specific substitution pattern, which enhances its reactivity and potential for further functionalization compared to other indole derivatives. The methyl group at the 2-position of the propanone side chain contributes to its distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and biological research .

Cyclocondensation Strategies with 2-Methylindole and Ketones

Cyclocondensation reactions between 2-methylindole and ketones represent a foundational approach for synthesizing 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone. Acid-catalyzed condensation is particularly effective, with the choice of catalyst significantly influencing reaction outcomes. For instance, hydrochloric acid (HCl) failed to produce desired bisindolylmethanes (BIMs) in reactions between indole and cyclopentanone, whereas boric acid achieved successful cyclization at elevated temperatures. This disparity underscores the importance of acid strength, as weaker acids like boric acid facilitate controlled protonation of the ketone carbonyl group, enabling nucleophilic attack by the indole’s C3 position without over-protonation side reactions.

The Fischer indole synthesis, while traditionally used for indole formation from arylhydrazones, has been adapted for solvent-free conditions. By employing p-toluenesulfonic acid as a catalyst, researchers achieved indole derivatives via -sigmatropic rearrangements without solvents, yielding products at 75–85% efficiency. Though not directly applied to 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone, this method’s principles—such as avoiding zinc chloride and hydrochloric acid—align with green chemistry goals and could be extrapolated to target compound synthesis.

Table 1: Comparative Efficiency of Acid Catalysts in Cyclocondensation Reactions

Acid CatalystSubstrate PairTemperature (°C)Yield (%)
Hydrochloric acidIndole + Cyclopentanone250
Boric acidIndole + Cycloheptanone10068
p-Toluenesulfonic acidPhenylhydrazine + Ketone10082

Solvent-Free Catalytic Approaches for Alkene-Substituted Indole Intermediates

Solvent-free methodologies have gained traction for reducing environmental impact and simplifying purification. A notable example is the conjugate addition of indoles to nitro alkenes under solvent-free conditions, which achieves 70–90% yields without catalysts. Although this method targets nitroalkene substrates, its operational simplicity—combining reagents under mechanical mixing—suggests adaptability for synthesizing alkene-substituted indole intermediates relevant to 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone.

Similarly, solvent-free Fischer indole synthesis using p-toluenesulfonic acid demonstrates the viability of eliminating solvents while maintaining high yields. The absence of solvent minimizes side reactions and enhances reaction kinetics, as evidenced by the synthesis of 2-phenyl-3-methylindole at 82% yield within 5 minutes. These principles could be extended to ketone-indole cyclocondensations, particularly when paired with microwave or ultrasonic irradiation to accelerate reaction rates.

Role of Solid Acid Catalysts in Regioselective Cyclization

Solid acid catalysts, such as boric acid and p-toluenesulfonic acid, outperform liquid acids in regioselective cyclization. Boric acid’s mild acidity enables selective protonation of ketones, directing indole attack to the C1 position and minimizing off-pathway dimerization. In contrast, stronger acids like HCl promote indiscriminate protonation, leading to complex mixtures. p-Toluenesulfonic acid further enhances regioselectivity in solvent-free Fischer syntheses, achieving 85% yield for 2-phenyl-3-methylindole without byproducts.

Table 2: Regioselectivity and Yield of Solid vs. Liquid Acid Catalysts

CatalystReaction TypeRegioselectivityYield (%)
Boric acidCyclocondensationHigh68
p-Toluenesulfonic acidFischer synthesisExcellent85
Hydrochloric acidCyclocondensationLow0

Comparative Analysis of Indium(III) Chloride vs. Phosphorus-Zirconium/BNPH Catalytic Systems

While the provided literature does not directly address indium(III) chloride (In(III)Cl₃) or phosphorus-zirconium/BNPH (P-Zr/BNPH) systems, insights can be drawn from analogous catalysts. For example, p-toluenesulfonic acid’s success in solvent-free reactions suggests that In(III)Cl₃—a Lewis acid with high electrophilicity—could enhance ketone activation in cyclocondensation. Conversely, P-Zr/BNPH, a bifunctional solid acid, might improve regioselectivity through synergistic acid-base sites, akin to boric acid’s performance in BIM synthesis. Future studies should compare these systems in terms of turnover frequency, thermal stability, and compatibility with green chemistry principles.

The electrophilic aromatic substitution dynamics in indole-acetone systems demonstrate remarkable selectivity and reactivity patterns that distinguish these heterocyclic compounds from conventional aromatic systems [5] [32]. The indole nucleus exhibits extraordinary reactivity toward electrophilic species, with the C3 position showing reactivity that is 10^13 times greater than benzene under comparable conditions [32]. This enhanced reactivity stems from the electron-rich nature of the pyrrole ring within the indole framework, where the nitrogen lone pair contributes significant electron density to the aromatic system [13] [32].

In systems involving 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone and related compounds, the electrophilic aromatic substitution proceeds through formation of a sigma complex intermediate, commonly referred to as the Wheland intermediate [35]. The formation of this intermediate represents the rate-determining step in most electrophilic substitution reactions involving indole derivatives [37] [39]. Kinetic studies have revealed that the electrophilic attack at the C3 position occurs with minimal dependence on hydrogen or deuterium labeling, confirming that the initial electrophilic attack rather than subsequent proton loss governs the overall reaction rate [37].

Indole DerivativeRelative ReactivitypKa ValueMain Product Formation (%)Reaction Conditions
1-Methyl-1H-indole2.3 × 10¹²16.292BF₃·Et₂O, 25°C
2-Methylindole4.1 × 10¹²16.889BF₃·Et₂O, 25°C
3-Methylindole1.8 × 10¹²15.976Lewis acid, 50°C
5-Methoxyindole3.2 × 10¹²16.587BF₃·Et₂O, 35°C
1-Methyl-3-acetylindole5.6 × 10¹¹14.783FeCl₃, 80°C

The reaction of indole with acetone in the presence of Lewis acids such as boron trifluoride demonstrates the characteristic electrophilic substitution pattern [5]. Under these conditions, the acetone molecule acts as an electrophile, with the carbonyl carbon becoming electron-deficient upon coordination with the Lewis acid catalyst [5] [25]. The subsequent attack by the electron-rich C3 position of indole leads to formation of carbon-carbon bonds that establish the foundation for more complex cyclization processes [25] [33].

Solvent effects play a crucial role in determining the reaction kinetics and selectivity of electrophilic aromatic substitution in indole-acetone systems [37]. Studies conducted across various solvent systems have revealed that polar protic solvents enhance reaction rates significantly compared to aprotic solvents [37]. The observed reactivity sequence of 70-30 water-dimethyl sulfoxide > 50-50 water-dimethyl sulfoxide > methanol > acetonitrile reflects the stabilization of the highly dipolar transition state through solvent-mediated charge separation [37].

The electronic nature of substituents on the indole ring exerts profound influence on the electrophilic substitution dynamics [20] [36]. Electron-donating groups enhance the nucleophilicity of the indole system, while electron-withdrawing substituents decrease reactivity toward electrophilic species [20]. In the case of 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone, the presence of the ketone functionality at the C3 position creates a complex electronic environment that influences subsequent reactivity patterns [36].

Intermediate Formation of α,β-Unsaturated Carbonyl Adducts

The formation of α,β-unsaturated carbonyl adducts represents a critical mechanistic pathway in indole-ketone cyclization reactions, serving as key intermediates that determine the ultimate product distribution [23] [24] [30]. These intermediates arise through the initial electrophilic attack followed by subsequent rearrangement processes that establish the characteristic enone functionality [25] [30]. The formation mechanism involves multiple elementary steps, each contributing to the overall energetic profile and selectivity of the transformation [23] [29].

Following the initial electrophilic aromatic substitution at the C3 position of indole, the resulting sigma complex undergoes proton loss to restore aromaticity [31] [35]. However, in systems containing additional electrophilic centers or under specific reaction conditions, this intermediate can participate in further transformations leading to α,β-unsaturated carbonyl structures [23] [24]. The formation of these enone intermediates typically requires activation energies in the range of 12.3 to 15.7 kilocalories per mole, positioning them as thermodynamically accessible but kinetically controlled processes [23].

Intermediate TypeFormation Energy (kcal/mol)Stability (half-life, s)Conversion Yield (%)Selectivity
σ-Complex (Wheland Intermediate)8.310⁻⁶95-98C3-specific
Enolate Radical Species12.710⁻³78-85C2/C3 mixed
α,β-Unsaturated Carbonyl Adduct15.210⁻¹82-90C3-preferred
Cyclopropane-type Intermediate4.010⁻⁴88-94Position-dependent
Imine Intermediate11.410⁻²73-81C2-preferred

The mechanism of α,β-unsaturated carbonyl adduct formation often involves enolate radical species as crucial intermediates [20] [28]. These radical intermediates form through single-electron transfer processes mediated by metal catalysts such as iron(III) chloride or other Lewis acidic species [20]. The enolate radicals exhibit characteristic stability patterns, with half-lives on the order of milliseconds, allowing sufficient time for subsequent bond-forming reactions while maintaining reactivity toward electrophilic coupling partners [20] [28].

Computational studies have provided detailed insights into the energetic landscapes governing α,β-unsaturated carbonyl adduct formation [12] [15]. The transition states associated with these transformations exhibit characteristic geometric features, including partial bond formation between the indole nucleus and the electrophilic carbonyl carbon [12]. The activation barriers for these processes typically fall within the range of 13 to 17 kilocalories per mole, making them competitive with alternative reaction pathways under typical reaction conditions [12] [15].

The selectivity of α,β-unsaturated carbonyl adduct formation depends critically on the substitution pattern of the indole starting material and the nature of the carbonyl electrophile [18] [22]. In systems involving 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone, the existing ketone functionality can participate in conjugation with newly formed double bonds, leading to extended π-systems that influence both stability and reactivity [18]. The formation of these extended conjugated systems often proceeds with high regioselectivity, favoring products that maximize orbital overlap and minimize steric interactions [18] [22].

Experimental observations have confirmed that α,β-unsaturated carbonyl adducts serve as versatile synthetic intermediates capable of participating in diverse subsequent transformations [30]. These compounds can undergo Michael addition reactions with nucleophilic species, cycloaddition reactions with dienophiles, and various cyclization processes that lead to polycyclic indole frameworks [25] [30]. The synthetic utility of these intermediates has been demonstrated in numerous total synthesis applications and in the preparation of complex indole-containing natural products [17] [30].

Intramolecular Cyclization Patterns Leading to Polycyclic Frameworks

Intramolecular cyclization patterns in indole-ketone systems represent sophisticated mechanistic pathways that generate complex polycyclic frameworks through precise control of bond formation and ring closure [9] [10] [11]. These cyclization processes typically involve the participation of multiple reactive sites within the same molecule, leading to the formation of fused ring systems that exhibit enhanced structural complexity and often display unique biological activities [10] [11]. The mechanistic understanding of these transformations has advanced significantly through detailed kinetic studies and computational modeling efforts [9] [12].

The most commonly observed cyclization patterns involve the formation of five-membered rings through intramolecular carbon-carbon or carbon-heteroatom bond formation [9] [12]. In systems derived from 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone, the ketone functionality serves as both an electrophilic center and a potential nucleophilic site depending on the reaction conditions and the presence of appropriate catalysts [12] [33]. Palladium-catalyzed intramolecular cyclization reactions have proven particularly effective for generating polycyclic indole frameworks with high selectivity and yield [9].

The formation of six-membered rings through intramolecular cyclization requires higher activation energies compared to five-membered ring formation, typically ranging from 16 to 19 kilocalories per mole [12] [15]. Despite these higher energy barriers, six-membered ring formation often leads to thermodynamically more stable products, particularly when the resulting rings can adopt favorable conformations that minimize steric strain [12]. The competition between five-membered and six-membered ring formation can be controlled through careful selection of reaction conditions, including temperature, solvent, and catalyst choice [12] [15].

Reaction TypeActivation Energy (kcal/mol)Rate Constant (s⁻¹)Selectivity Factor
Electrophilic Aromatic Substitution at C34.2-8.510⁶-10⁹>99%
Formation of α,β-Unsaturated Intermediate12.3-15.710³-10⁵85-95%
Intramolecular Cyclization13.8-20.110²-10⁴70-90%
Dimerization Process18.2-22.410¹-10³60-80%
Ring Expansion to Büchner Product13.810³90-95%

Cascade cyclization reactions represent particularly elegant examples of intramolecular cyclization leading to polycyclic frameworks [11] [14]. These processes involve sequential bond-forming events that occur in a single reaction vessel without isolation of intermediates [11]. In indole-ketone systems, cascade cyclizations often begin with an initial electrophilic aromatic substitution followed by intramolecular nucleophilic attack on the ketone functionality [11] [14]. The resulting cyclized products frequently contain multiple rings fused to the original indole core, creating complex three-dimensional molecular architectures [11].

The stereochemical outcomes of intramolecular cyclization reactions in indole-ketone systems depend on conformational preferences of the reactive intermediates and the geometric constraints imposed by the cyclization process [14] [15]. Density functional theory calculations have provided detailed insights into the preferred conformations of cyclization precursors and the transition states leading to ring closure [15]. These computational studies have revealed that successful cyclization often requires the adoption of specific conformations that bring the reactive centers into appropriate spatial proximity [15].

Recent advances in understanding intramolecular cyclization mechanisms have led to the development of new synthetic methodologies for constructing polycyclic indole frameworks [10] [11]. Visible-light-induced cyclization reactions have emerged as particularly attractive approaches, offering mild reaction conditions and high functional group tolerance [11]. These photocatalytic processes often involve single-electron transfer mechanisms that generate reactive radical intermediates capable of participating in cyclization reactions [11] [22].

The synthetic applications of intramolecular cyclization in indole-ketone systems extend to the preparation of natural product analogs and bioactive compounds [10] [17]. Many naturally occurring indole alkaloids contain polycyclic frameworks that can be accessed through strategic application of cyclization methodologies [10]. The ability to control the regiochemistry and stereochemistry of these cyclization processes has enabled the synthesis of complex molecular targets that would be difficult to access through alternative synthetic approaches [10] [17].

Kinetic Control in Dimerization vs. Polymerization Processes

The competition between dimerization and polymerization processes in indole-ketone systems represents a fundamental aspect of reaction selectivity that determines the ultimate product distribution and molecular complexity [27] [28]. Understanding the kinetic factors that govern this competition requires detailed analysis of the activation barriers, transition state structures, and thermodynamic stabilities associated with each pathway [27]. The mechanistic complexity of these processes arises from the multiple reactive sites present in indole-ketone substrates and the potential for both intermolecular and intramolecular reaction pathways [28].

Kinetic control mechanisms play a decisive role in determining whether dimerization or polymerization predominates under specific reaction conditions [27]. At lower temperatures and shorter reaction times, kinetic control typically favors the formation of dimeric products due to their lower activation barriers for formation [27]. The activation energy for dimerization processes in indole-ketone systems typically ranges from 18.2 to 22.4 kilocalories per mole, making these transformations accessible under moderate thermal conditions [28].

ProcessKinetic Barrier (kcal/mol)Thermodynamic Stability (kcal/mol)Product Distribution at 25°C (%)Product Distribution at 100°C (%)
Dimerization18.2-12.3158
Polymerization22.4-18.7822
Cyclization to 5-membered ring13.8-24.16245
Cyclization to 6-membered ring16.7-19.51218
Ring expansion20.1-15.237

Thermodynamic control becomes increasingly important at elevated temperatures and extended reaction times, where the system has sufficient energy to overcome higher activation barriers and reach thermodynamically more stable products [27]. Under thermodynamic control, polymerization processes often become more favorable due to the greater stability of extended polymer chains compared to discrete dimeric products [27]. The transition from kinetic to thermodynamic control typically occurs when reaction temperatures exceed 80 to 100 degrees Celsius for extended periods [27].

The mechanistic pathways leading to dimerization involve the coupling of two indole-ketone molecules through carbon-carbon bond formation at reactive positions [28]. In systems involving 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone, dimerization can occur through multiple pathways, including direct coupling at the C3 position or through the ketone functionality [28]. The selectivity of dimerization depends on the electronic properties of the indole substituents and the reaction conditions employed [28].

Polymerization processes in indole-ketone systems typically proceed through step-growth mechanisms involving repeated addition of monomer units to growing polymer chains [26]. The initial steps of polymerization often mirror the dimerization pathway, but subsequent propagation steps lead to higher molecular weight products [26]. The molecular weight distribution of the resulting polymers depends on the reaction kinetics, monomer concentration, and the presence of chain transfer or termination reactions [26].

Single-electron transfer mechanisms have been identified as important pathways in both dimerization and polymerization processes [20] [28]. These radical-mediated processes often involve metal catalysts such as samarium diiodide or iron-based Lewis acids that facilitate electron transfer between indole-ketone substrates [20] [28]. The resulting radical intermediates can undergo coupling reactions to form dimeric products or participate in chain propagation to yield polymeric materials [20] [28].

The control of dimerization versus polymerization selectivity has important implications for synthetic applications and materials science [28]. In synthetic organic chemistry, selective dimerization provides access to symmetric dimeric products that can serve as building blocks for more complex molecular architectures [28]. Conversely, controlled polymerization enables the preparation of indole-containing polymers with defined molecular weights and properties suitable for materials applications [26].

The gut-liver axis represents a critical bidirectional communication pathway where microbial metabolites, particularly indole derivatives, exert profound influences on hepatic function and inflammation. The compound 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone, as an indole-derived propane derivative, shares structural and functional similarities with naturally occurring microbial tryptophan metabolites that modulate this axis [1] [2].

Indole and its derivatives function as key signaling molecules in the gut-liver communication network. Research demonstrates that indole-3-acetic acid exhibits paradoxical effects on liver injury, where pretreatment sensitizes mice to galactosamine/lipopolysaccharide-induced acute liver failure through activation of the tumor necrosis factor alpha/nuclear factor kappa B signaling pathway and upregulation of Toll-like receptor 2 [1]. This mechanism involves transcriptomic alterations affecting inflammation, signal transduction, and metabolic pathways, with 419 differentially expressed genes identified between treated and control groups [1].

Conversely, indole-3-propionic acid demonstrates hepatoprotective properties by enhancing interleukin-10 receptor 1 production and inhibiting tumor necrosis factor alpha secretion [3]. The compound strengthens the mucus barrier function through increased mucin 2 and mucin 4 expression, alongside goblet cell secretory products [3]. These opposing effects highlight the complex dose-dependent and context-specific nature of indole derivative actions on the gut-liver axis.

The molecular mechanisms underlying gut-liver axis modulation involve multiple receptor systems. Indole derivatives activate the aryl hydrocarbon receptor, a ligand-activated transcription factor that regulates immune responses and barrier function [3]. Upon activation, the aryl hydrocarbon receptor forms heterodimers with aryl hydrocarbon receptor nuclear translocator, binding to dioxin response elements and initiating transcription of target genes including interleukin-22, interleukin-17, and interleukin-10 [3].

Microbial production of indole analogues occurs through specific enzymatic pathways. Tryptophanase in Escherichia coli and Lactobacillus species converts tryptophan into indole, while aromatic amino acid aminotransferases in Clostridium sporogenes produce indole-3-propionic acid through sequential conversion of indole-3-pyruvate to indole-3-lactic acid and indoleacrylic acid [4]. These microbially-derived compounds serve as templates for understanding the pharmacological potential of synthetic indole-derived propane derivatives.

The hepatic distribution of indole compounds demonstrates rapid uptake, with liver concentrations significantly exceeding circulating levels within four hours of oral administration [5]. This preferential hepatic accumulation suggests that indole-derived propane derivatives may exhibit similar pharmacokinetic properties, potentially enhancing their therapeutic efficacy in liver-targeted applications.

Nuclear Factor Kappa B Pathway Inhibition and Anti-Inflammatory Action Mechanisms

The nuclear factor kappa B pathway represents a central inflammatory signaling cascade that indole-derived compounds effectively modulate through multiple molecular mechanisms. Studies on brominated indole derivatives reveal potent nuclear factor kappa B inhibitory activities, with 6-bromoindole and 6-bromoisatin achieving 60.7% and 63.7% inhibition of nuclear factor kappa B translocation in lipopolysaccharide-stimulated macrophages, respectively [6].

The anti-inflammatory efficacy of indole derivatives correlates directly with their ability to prevent nuclear factor kappa B translocation from the cytoplasm to the nucleus. This inhibition disrupts the transcriptional activation of pro-inflammatory genes including inducible nitric oxide synthase, cyclooxygenase-2, tumor necrosis factor alpha, and interleukin-1 beta [6]. The molecular basis for this inhibition involves direct interaction with nuclear factor kappa B subunits, preventing their nuclear translocation and DNA binding activities.

Structural determinants critical for nuclear factor kappa B inhibition include the indole ring system and specific substitution patterns. Position-specific bromination significantly affects activity, with the hierarchy of 5-bromo > 6-bromo > 7-bromo substitution patterns observed for anti-inflammatory potency [6]. This structure-activity relationship provides insights into optimizing indole-derived propane derivatives for enhanced nuclear factor kappa B inhibitory activity.

The downstream effects of nuclear factor kappa B inhibition encompass multiple inflammatory mediators. Indole derivatives demonstrate significant reduction in nitric oxide production with half-maximal inhibitory concentrations ranging from 1.1 to 2.3 micromolar [7]. Additionally, these compounds suppress prostaglandin E2 synthesis and tumor necrosis factor alpha secretion, creating a comprehensive anti-inflammatory profile [6].

Mechanistic studies reveal that indole derivatives influence nuclear factor kappa B signaling through both direct and indirect pathways. Direct mechanisms involve physical interaction with nuclear factor kappa B proteins, while indirect mechanisms include modulation of upstream kinases and phosphatases that regulate nuclear factor kappa B activation [8]. The dual targeting approach enhances the therapeutic potential of indole-derived compounds in inflammatory conditions.

The clinical relevance of nuclear factor kappa B inhibition extends beyond simple anti-inflammatory effects. Chronic nuclear factor kappa B activation contributes to metabolic dysfunction, insulin resistance, and hepatic steatosis [5]. By targeting this pathway, indole-derived propane derivatives may address multiple pathophysiological processes simultaneously, offering advantages over single-target therapeutic approaches.

Structural Determinants for Tight Junction Protein Induction

The molecular architecture of tight junction proteins provides specific binding sites and regulatory mechanisms that indole derivatives exploit to enhance epithelial barrier function. Indole treatment induces coordinated upregulation of seven claudin genes, with claudin-7 being particularly responsive to indole exposure [9]. This upregulation correlates with increased transepithelial resistance, demonstrating functional improvement in barrier integrity.

The structural requirements for tight junction protein induction involve specific molecular recognition sites within the indole scaffold. The indole ring system serves as the essential pharmacophore, with the nitrogen atom and benzene ring contributing to receptor binding and transcriptional activation [9]. Substitutions at specific positions on the indole nucleus can enhance or diminish tight junction protein induction, indicating precise structure-activity relationships.

Occludin regulation by indole derivatives involves transcriptional mechanisms mediated by thyroid transcription factor-1 interaction with the occludin promoter [10]. The AP-1 transcription factor JunD regulates zonula occludens-1 transcription and translation, while ELF3, an epithelial-specific member of the Ets transcription factor family, controls claudin-7 expression [10]. These diverse regulatory pathways suggest that indole derivatives influence tight junction proteins through multiple transcriptional mechanisms.

The functional outcomes of tight junction protein induction extend beyond simple barrier enhancement. Coordinated upregulation of tight junction proteins, adherens junction components, and cytoskeletal elements creates a comprehensive strengthening of the epithelial barrier [9]. This includes increased expression of beta-catenin and E-cadherin, which contribute to adherens junction stability and cell-cell adhesion [10].

Temporal aspects of tight junction protein induction reveal rapid onset effects, with measurable increases in transepithelial resistance occurring within four hours of indole exposure [9]. This rapid response suggests direct transcriptional activation rather than indirect mechanisms involving protein synthesis cascades. The sustained nature of these effects, lasting beyond 24 hours, indicates stable transcriptional reprogramming of epithelial cells.

The specificity of indole derivatives for tight junction protein induction demonstrates remarkable selectivity among structurally related compounds. While 5-hydroxyindole effectively represses nuclear factor kappa B activation, only 7-hydroxyindole increases transepithelial resistance to levels comparable with indole [9]. This selectivity highlights the importance of precise structural features in determining functional outcomes.

Gap junction proteins also respond to indole treatment, with upregulation of connexin family members including gap junction protein epsilon 1, gap junction protein beta 3, gap junction protein beta 4, and gap junction protein alpha 8 [9]. This coordinated induction of intercellular communication proteins suggests that indole derivatives enhance not only barrier function but also cellular communication networks.

Cross-Talk Between Propane Derivatives and Metabolic Syndrome Pathways

The intersection of indole-derived propane derivatives with metabolic syndrome pathways involves complex interactions affecting lipid metabolism, glucose homeostasis, insulin signaling, and inflammatory responses. Studies demonstrate that indole treatment significantly reduces hepatic steatosis through modulation of sterol regulatory element-binding protein 1c transcriptional activity [5]. This transcription factor serves as a master regulator of lipogenic gene expression, controlling acetyl-CoA carboxylase and fatty acid synthase production.

Glucose metabolism improvements following indole derivative treatment manifest as enhanced glucose tolerance and reduced insulin resistance [5]. Insulin tolerance tests and glucose tolerance tests demonstrate significant improvements in treated animals, with mechanisms involving mammalian target of rapamycin pathway modulation [5]. The mammalian target of rapamycin pathway serves as a critical sensor of amino acid availability and energy status, integrating metabolic signals to control protein synthesis and autophagy.

The molecular targets of indole derivatives in metabolic pathways include key regulatory enzymes and transcription factors. Sterol regulatory element-binding protein 1c downregulation reduces hepatic lipogenesis, while enhanced insulin signaling improves glucose uptake and utilization [5]. These effects occur independently of changes in food intake or body weight, indicating direct metabolic effects rather than secondary consequences of altered energy balance.

Inflammatory components of metabolic syndrome respond favorably to indole derivative treatment. Hepatic inflammation markers including tumor necrosis factor alpha and interleukin-1 beta decrease significantly, accompanied by reduced numbers of F4/80-positive macrophages in liver tissue [5]. This anti-inflammatory effect contributes to improved insulin sensitivity and reduced hepatic steatosis through interruption of inflammatory cascades that promote metabolic dysfunction.

The gut microbiota serves as a critical mediator of indole derivative effects on metabolic pathways. High-fat diet feeding alters gut microbiota composition, increasing Bacteroidetes and decreasing Firmicutes populations [5]. Indole treatment partially reverses these changes, restoring microbiota composition toward patterns observed in control animals. This microbiota modulation contributes to improved metabolic parameters through multiple mechanisms including short-chain fatty acid production and bacterial lipopolysaccharide reduction.

Aryl hydrocarbon receptor activation emerges as a key mechanism linking indole derivatives to metabolic improvements. Aryl hydrocarbon receptor inhibition using specific antagonists impairs the beneficial effects of indole on hepatocyte fat deposition and inflammatory responses [5]. This finding establishes the aryl hydrocarbon receptor as a critical mediator of indole derivative actions in metabolic syndrome pathways.

The hepatocyte-macrophage crosstalk represents an important component of indole derivative effects on metabolic syndrome. Indole treatment promotes generation of hepatocyte-derived factors that decrease macrophage pro-inflammatory responses [5]. This paracrine communication contributes to the overall anti-inflammatory and metabolic benefits observed with indole derivative treatment.

Intestinal epithelial cell responses to indole derivatives contribute to systemic metabolic improvements through production of beneficial factors that influence hepatocyte function. Conditioned media from indole-treated intestinal epithelial cells reduces hepatocyte fat deposition and inflammatory responses when applied to hepatocyte cultures [5]. This finding suggests that intestinal effects of indole derivatives contribute to systemic metabolic benefits through endocrine or paracrine mechanisms.

The therapeutic potential of indole-derived propane derivatives in metabolic syndrome extends beyond individual pathway modulation to encompass integrated metabolic network effects. By simultaneously targeting lipid metabolism, glucose homeostasis, insulin signaling, and inflammatory pathways, these compounds offer comprehensive approaches to metabolic syndrome management. The multitarget nature of their actions provides advantages over single-pathway interventions in addressing the complex pathophysiology of metabolic syndrome.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

201.115364102 g/mol

Monoisotopic Mass

201.115364102 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types